Bicyclo[4.1.0]heptane-7-carbaldehyde chemical properties
Bicyclo[4.1.0]heptane-7-carbaldehyde chemical properties
Topic: Bicyclo[4.1.0]heptane-7-carbaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Stereochemically Defined Drug Discovery
Executive Summary
Bicyclo[4.1.0]heptane-7-carbaldehyde (also known as 7-formylnorcarane) represents a critical structural motif in modern medicinal chemistry. Characterized by a fused cyclopropane-cyclohexane ("norcarane") core, this molecule offers a unique combination of conformational rigidity and metabolic stability . Unlike planar aromatic scaffolds, the norcarane core introduces defined three-dimensional vectors ("escape from flatland"), increasing the fraction of sp³-hybridized carbons (
This guide provides a comprehensive analysis of its physicochemical properties, stereoselective synthesis, and divergent reactivity profile, serving as a blueprint for its application in pharmaceutical research.
Chemical Identity & Stereochemical Analysis[1][2]
The reactivity of bicyclo[4.1.0]heptane-7-carbaldehyde is governed by the strain energy of the cyclopropane ring (
Key Physicochemical Data:
| Property | Value / Description |
|---|---|
| IUPAC Name | Bicyclo[4.1.0]heptane-7-carbaldehyde |
| Common Name | 7-Formylnorcarane |
| Molecular Formula |
Stereochemical Configuration: Endo vs. Exo
The 7-position on the norcarane ring allows for two diastereomers: endo and exo.[1]
-
Exo-isomer (Thermodynamic): The formyl group points away from the cyclohexane ring. This is the thermodynamically preferred isomer as it minimizes steric repulsion with the axial hydrogens of the cyclohexane ring.
-
Endo-isomer (Kinetic): The formyl group points towards the cyclohexane ring. This isomer is sterically congested and less stable.
Synthetic Implication: Most catalytic cyclopropanation routes favor the exo isomer (or trans relative to the ring fusion), particularly when bulky catalysts are employed.
Synthetic Pathways & Protocols
The synthesis of bicyclo[4.1.0]heptane-7-carbaldehyde typically proceeds via the functionalization of cyclohexene. The most robust route involves Rhodium-catalyzed cyclopropanation followed by redox manipulation.
Workflow Visualization
The following diagram outlines the primary synthetic route and subsequent functionalization logic.
Figure 1: Step-wise synthesis of Bicyclo[4.1.0]heptane-7-carbaldehyde from cyclohexene.[2]
Detailed Protocol: The "Redox-Relay" Route
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Reagents: Cyclohexene (excess), Ethyl Diazoacetate (EDA),
(1 mol%). -
Procedure: To a solution of cyclohexene and Rh-catalyst in anhydrous DCM, EDA is added slowly via syringe pump over 4-6 hours. Slow addition is critical to prevent EDA dimerization (fumarate/maleate formation).
-
Mechanism: Generation of a transient Rh-carbenoid species which undergoes concerted [2+1] cycloaddition with the alkene.
-
Outcome: Predominantly exo-ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Step 2: Reduction to Alcohol
-
Reagents:
(1.1 equiv), anhydrous THF, 0°C. -
Procedure: The ester is dissolved in THF and added to a suspension of LAH. The reaction is quenched via the Fieser method (
, 15% NaOH, ) to generate a granular precipitate for easy filtration. -
Note: This intermediate (the alcohol) is a known latent inhibitor of liver alcohol dehydrogenase (LADH), validating its biological relevance [1].
Step 3: Oxidation to Aldehyde
-
Reagents: Oxalyl chloride, DMSO,
(Swern conditions) OR PCC/DCM. -
Procedure: Swern oxidation is preferred to avoid chromium waste.
-
Activate DMSO with oxalyl chloride at -78°C.
-
Add the alcohol dropwise.
-
Stir 30 min, then add
and warm to room temperature.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Aldehydes on cyclopropanes can be sensitive to acid; use neutralized silica if necessary.
Chemical Reactivity Profile
The chemical behavior of bicyclo[4.1.0]heptane-7-carbaldehyde is defined by two competing reactive centers: the electrophilic carbonyl and the strained cyclopropane ring.
A. Aldehyde Functionalization (Preserving the Ring)
The aldehyde group allows for rapid diversification into drug-like scaffolds without disrupting the bicyclic core.
-
Reductive Amination: Reaction with primary/secondary amines and
yields amine derivatives, commonly used in GPCR ligand design (e.g., MCH receptor antagonists) [2]. -
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain while maintaining the rigid norcarane geometry.
B. Ring Expansion & Opening (Strain Release)
Under specific conditions, the strain energy of the cyclopropane ring drives rearrangement.
-
Acid-Catalyzed Opening: Treatment with strong Lewis acids can trigger ring opening, often leading to cycloheptene derivatives or conjugated systems.
-
Radical Expansion: 7-substituted norcaranes can undergo radical-mediated ring expansion. For example, specific iodine-substituted derivatives participate in
type reactions or expansions to azepines when nitrogen nucleophiles are involved [3].
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways: Carbonyl functionalization vs. Ring strain release.
Applications in Drug Discovery
1. "Escape from Flatland"
In fragment-based drug discovery (FBDD), the norcarane core serves as a saturated bioisostere for phenyl rings. It occupies similar volume but offers distinct vectors for substituent attachment, improving solubility and metabolic stability.
2. MCH Receptor Antagonists
Research has demonstrated that bicyclo[4.1.0]heptane derivatives are effective antagonists for the Melanin-Concentrating Hormone (MCH) receptor 1, a target for obesity treatment. The rigid core positions pharmacophores (e.g., basic amines) in a specific orientation required for receptor binding, often superior to flexible alkyl chains [2].
3. Antiviral Nucleoside Analogues
The norcarane scaffold mimics the sugar moiety in carbocyclic nucleosides. The 7-position (corresponding to the 3' or 4' position of ribose depending on numbering) allows for the construction of conformationally locked nucleosides, which can evade viral resistance mechanisms [4].
References
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MacInnes, I., et al. (1982). exo-Bicyclo[4.1.0]heptane-7-methanol: a novel latent inhibitor of liver alcohol dehydrogenase. Journal of the Chemical Society, Chemical Communications. Link
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Souers, A. J., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
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Grygorenko, O. O., et al. (2020). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres. ChemRxiv. Link
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Reaction of 7,7-dibromobicyclo[4.1.0]heptane . Journal of Organic Chemistry. Link
-
PubChem Compound Summary . Bicyclo[4.1.0]heptane derivatives. National Center for Biotechnology Information. Link
